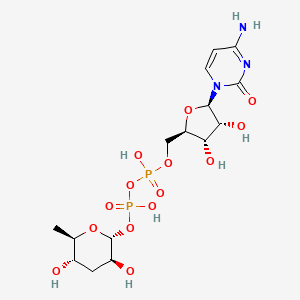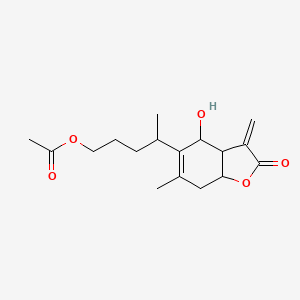![molecular formula C46H90NO8P B1263411 1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263411.png)
1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:1 in which the acyl groups specified at positions 1 and 2 are octadecanoyl and (11Z)-eicosenoyl respectively. It derives from an octadecanoic acid and an (11Z)-icos-11-enoic acid.
Applications De Recherche Scientifique
Interaction with Ion Channels
- SK3/KCa2.3 Potassium Channel as a Target : The compound has been hypothesized to interact with plasma membrane ion channels, specifically the SK3/KCa2.3 potassium channel, and modulate their function, showcasing its potential in cancer therapy research (Potier et al., 2011).
Physical and Chemical Properties
- Critical Micellar Concentration Studies : Studies have investigated the critical micellar concentration of similar compounds, which is important for understanding their behavior in biological systems (Kramp et al., 1984).
Absorption and Pharmacokinetics
- Intestinal Absorption Rate : The compound's analogs have been studied for their absorption rates in the intestine, shedding light on their pharmacokinetic properties (Boucrot et al., 1997).
Molecular Organization and Structure
- Magic-Angle Spinning NMR Studies : Research using magic-angle spinning NMR has provided insights into the molecular organization of multibilayers formed by similar phospholipids (Halladay et al., 1990).
Lipid-Linked Desaturation and Acylation
- Desaturation and Acylation in Plant Membranes : Isomeric analogs of the compound have been used to study lipid-linked desaturation and acylation in plant microsomal membranes, enhancing our understanding of plant lipid biochemistry (Sperling & Heinz, 1993).
Interaction with Exocrine Secretory Glands
- Effects on Exocrine Secretory Glands : Research on analogs of this compound has shown significant stimulation of amylase release in exocrine secretory glands, pointing to potential therapeutic applications (Söling et al., 1984).
High-Temperature Behavior
- Behavior in High-Temperature Water : Studies on similar phospholipids in high-temperature water have provided insights into their stability and decomposition pathways, which are crucial for understanding their behavior in extreme environments (Changi et al., 2012).
Chain Packing and Molecular Motion
- Hydrocarbon Chain Packing in Bilayers : Research on the synthesis of isomers and their impact on hydrocarbon chain packing in bilayers contributes to our understanding of membrane biophysics (Barton & Gunstone, 1975).
Propriétés
Nom du produit |
1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C46H90NO8P |
Poids moléculaire |
816.2 g/mol |
Nom IUPAC |
[(2R)-2-[(Z)-icos-11-enoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H90NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h20,22,44H,6-19,21,23-43H2,1-5H3/b22-20-/t44-/m1/s1 |
Clé InChI |
PDGHHNMEFVJAAM-UQBBPPAYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




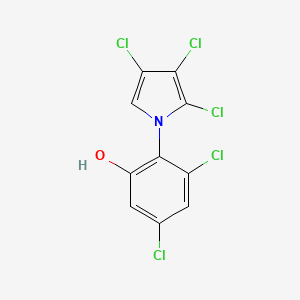
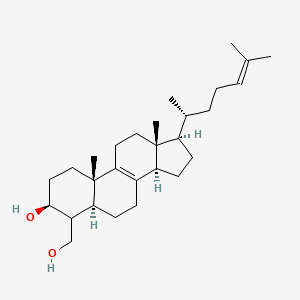
![Bis[1,6-a:5',6'-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid](/img/structure/B1263332.png)
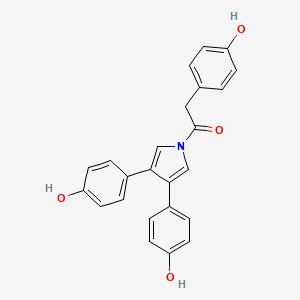
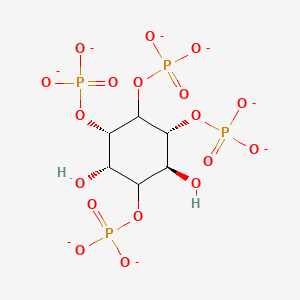
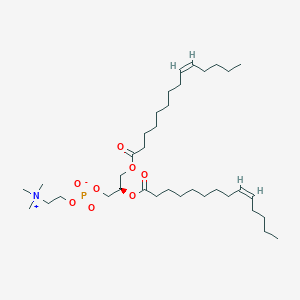
![1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine](/img/structure/B1263340.png)

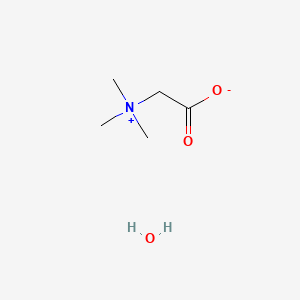
![(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid](/img/structure/B1263345.png)
